molecular formula C17H13F2NO2S B2646519 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide CAS No. 2034497-18-0

3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide

Cat. No.: B2646519
CAS No.: 2034497-18-0
M. Wt: 333.35
InChI Key: KAOROSPSTZCATO-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with difluoro groups and a furan-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-difluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzamide include other benzamide derivatives and compounds containing furan and thiophene moieties.

Uniqueness

What sets this compound apart is its unique combination of difluoro substitution and the furan-thiophene moiety. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,4-difluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO2S/c18-14-3-1-11(9-15(14)19)17(21)20-7-5-13-2-4-16(23-13)12-6-8-22-10-12/h1-4,6,8-10H,5,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOROSPSTZCATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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